molecular formula C17H24N2O3 B2721917 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea CAS No. 2309538-91-6

1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea

Cat. No. B2721917
CAS RN: 2309538-91-6
M. Wt: 304.39
InChI Key: WZSDJJIUWNZAMV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea, also known as NSC-732208, is a synthetic compound with potential therapeutic applications in cancer treatment. It belongs to the class of spiroketals, which are cyclic organic compounds containing a spirocyclic ketal moiety. The compound has shown promising results in preclinical studies as a potent inhibitor of cancer cell growth and proliferation.5]nonan-1-yl)urea.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and signaling pathways involved in cancer cell growth and proliferation. The compound has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. In addition, the compound has been shown to downregulate the expression of several genes involved in cancer cell growth and survival.
Biochemical and Physiological Effects
1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been shown to have several biochemical and physiological effects in cancer cells. In vitro studies have shown that the compound inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. The compound has also been shown to inhibit the migration and invasion of cancer cells, which is important for preventing metastasis. In addition, the compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, which could enhance the efficacy of these treatments.

Advantages and Limitations for Lab Experiments

1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has several advantages for lab experiments. The compound is relatively easy to synthesize, and it is stable under normal laboratory conditions. In addition, the compound has been extensively studied in vitro, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. The compound has not been extensively studied in vivo, and its pharmacokinetic and pharmacodynamic properties are not well understood. In addition, the compound may have off-target effects on other cellular processes, which could complicate its use in lab experiments.

Future Directions

There are several future directions for research on 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea. One direction is to further investigate the compound's mechanism of action and its effects on cancer cells. This could involve studying the compound's interaction with other cellular pathways and identifying its downstream targets. Another direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo, which could provide valuable information for future drug development. Finally, there is a need for more studies on the compound's safety and toxicity, which will be important for determining its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea involves the reaction of 1-(4-methoxybenzyl)hydrazine with 7-oxaspiro[3.5]nonan-1-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the spiroketal ring system. The resulting compound is then treated with isocyanate to form the final urea derivative. The synthesis of this compound has been reported in several publications, and the procedure has been optimized for high yield and purity.

Scientific Research Applications

1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. In vitro studies have shown that the compound inhibits the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable outcome for cancer treatment.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-(7-oxaspiro[3.5]nonan-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-21-14-4-2-13(3-5-14)12-18-16(20)19-15-6-7-17(15)8-10-22-11-9-17/h2-5,15H,6-12H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSDJJIUWNZAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)NC2CCC23CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)-3-(7-oxaspiro[3.5]nonan-1-yl)urea

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